Ranatuerin-2Ca
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Ranatuerin 2ca
Primary Structure Determination Methodologies
The primary structure, the linear sequence of amino acids, is the fundamental blueprint of any peptide. For Ranatuerin-2Ca and its related peptides, this sequence has been meticulously determined using a combination of classic protein chemistry methods and modern spectrometric techniques.
The primary amino acid sequence of peptides in the ranatuerin family, including this compound, has been determined using automated Edman degradation. google.comresearchgate.net This well-established method sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide. wikipedia.orglibretexts.org
The process involves reacting the free N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl derivative. fujifilm.com Subsequently, under acidic conditions, this derivatized amino acid is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. wikipedia.orglibretexts.orgfujifilm.com This PTH-amino acid can then be identified using techniques like high-performance liquid chromatography (HPLC). fujifilm.comrapidnovor.com The cycle is repeated to identify the subsequent amino acids in the chain. wikipedia.org Automated sequencers have made this process highly efficient for peptides up to 30-60 residues in length. wikipedia.orgfujifilm.com This methodology was instrumental in establishing the definitive sequence of many ranatuerin peptides isolated from frog skin secretions. researchgate.netresearchgate.netresearchgate.net
To complement and validate the sequence data obtained from Edman degradation, mass spectrometry (MS) is a powerful and indispensable tool. researchgate.netrapidnovor.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers are commonly employed. researchgate.netresearchgate.net
For this compound, ESI-MS was used to determine its precise molecular mass, which was found to be 3156.4 Da, confirming the composition derived from sequencing. uniprot.org Mass spectrometry provides a rapid and highly accurate measurement of the molecular weight of a peptide. google.com Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain sequence information. embrapa.brnih.gov In this technique, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are measured to deduce the amino acid sequence. nih.gov This provides an independent verification of the primary structure determined by Edman degradation and helps to confirm post-translational modifications, such as the disulfide bridge. researchgate.netembrapa.br
| Property | Value | Source |
| Amino Acid Sequence | GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP | uniprot.org |
| Length | 31 amino acids | uniprot.org |
| Molecular Mass (Da) | 3,156.4 (Determined by ESI-MS) | uniprot.org |
Amino Acid Sequencing (e.g., Edman Degradation)
Characterization of Key Structural Motifs
Beyond its linear sequence, this compound possesses distinct structural motifs that are conserved within the ranatuerin-2 (B1576050) peptide family and are critical for its conformation.
A hallmark of the ranatuerin family of peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box". nih.govnih.gov In the ranatuerin-2 family, this motif typically consists of a cyclic hexapeptide or heptapeptide (B1575542) loop. nih.govgoogle.com This conserved domain is formed by a disulfide bond between two cysteine residues. nih.gov While the amino acid sequence within the Rana box can vary among different ranatuerin peptides, the presence of the cyclic structure itself is a defining feature. nih.gov The functional significance of the Rana box is an area of active research, with studies suggesting it plays a role in maintaining the biological activity of the peptide, although its necessity can vary between different peptide families. nih.govnih.gov
| Feature | Description | Positions in this compound |
| Rana Box | C-terminal cyclic domain characteristic of ranatuerin peptides. | Encompasses the region from Cys24 to Cys29. |
| Disulfide Bridge | Covalent bond between two cysteine residues, creating the cyclic structure. | Between Cys24 and Cys29. |
The C-terminal "Rana Box" Cyclic Domain
Secondary and Tertiary Structure Investigations
Investigations into the secondary structure of ranatuerin peptides, often using circular dichroism (CD) spectroscopy, have shown that they typically exist in a random coil conformation in aqueous solutions. nih.govnih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE), they adopt a more ordered structure, predominantly an α-helical conformation. nih.govnih.govnih.gov Predictions for many ranatuerin peptides suggest the presence of two α-helical regions connected by a flexible "hinge" region. google.comgoogle.com
For the closely related peptide Ranatuerin-2CSa, Nuclear Magnetic Resonance (NMR) spectroscopy revealed a lack of defined secondary structure in water, but a distinct helix-turn-helix conformation in a TFE-water mixture. nih.gov Computational models, such as those available in the AlphaFold database, provide a predicted three-dimensional structure for this compound, illustrating the spatial arrangement of the α-helical domains and the C-terminal cyclic Rana box. uniprot.org These structural analyses are vital for designing analogues with potentially improved therapeutic properties. nih.gov
Circular Dichroism (CD) Spectroscopy for Helical Content Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. libretexts.orgntu.edu.sg It measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as peptides, providing information on their conformational states, including the presence of α-helices, β-sheets, and random coils. libretexts.orgbiorxiv.org
For peptides in the ranatuerin family, CD studies have shown that their secondary structure is highly dependent on the solvent environment. nih.govnih.gov In aqueous solutions, these peptides typically exhibit a random coil conformation. nih.govnih.gov However, in membrane-mimicking environments, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they tend to adopt a more ordered α-helical structure. nih.govnih.govnih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be critical for their interaction with and disruption of microbial cell membranes. researchgate.net
Specifically, for ranatuerin peptides, CD spectra in 50% TFE/water mixtures show characteristic double minima at approximately 208 nm and 222 nm, which are indicative of α-helical content. nih.govnih.gov The intensity of these signals can be used to estimate the percentage of the peptide sequence that is in a helical conformation. nih.gov Studies on ranatuerin analogs have demonstrated that modifications, such as the removal of the C-terminal "rana box" domain, can significantly reduce the helical content, suggesting the importance of this region for structural stability. nih.gov
The analysis of helical content from CD spectra often involves comparing the measured molar ellipticity to reference values for fully helical peptides. The environment, including the presence of detergents or denaturants, can interfere with conventional CD analysis in the 190-230 nm range, though alternative methods analyzing spectral slopes at longer wavelengths have been developed. nih.gov
Table 1: Environmental Influence on the Secondary Structure of Ranatuerin Peptides This table is interactive. You can sort and filter the data.
| Peptide Family | Environment | Predominant Secondary Structure | Spectroscopic Signature (CD) | Reference |
|---|---|---|---|---|
| Ranatuerin | Aqueous Solution | Random Coil | Lack of distinct helical signals | nih.govnih.gov |
| Ranatuerin | 50% TFE/Water | α-Helix | Double minima at ~208 nm and ~222 nm | nih.govnih.govnih.gov |
| Ranatuerin | Membrane-mimicking Liposomes | α-Helix | Characteristic helical signals | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the high-resolution three-dimensional structure of peptides and proteins in solution, offering insights into their atomic-level architecture under near-physiological conditions. uzh.chiiitd.edu.in The process involves several steps, including the assignment of proton resonances using two-dimensional NMR experiments like COSY, TOCSY, and NOESY, followed by the calculation of inter-proton distances from Nuclear Overhauser Effect (NOE) data. uzh.ch
For the related peptide, Ranatuerin-2CSa, which also possesses a helix-turn-helix motif, NMR studies in a TFE-water mixture revealed a well-defined structure. nih.gov In this environment, which mimics the hydrophobic nature of a cell membrane, the peptide adopts a distinct conformation characterized by two helical regions connected by a turn. nih.gov Specifically, the structure of Ranatuerin-2CSa was found to have a helix-turn-helix conformation spanning residues I(2)-L(21), L(22)-L(25), and K(26)-T(30). nih.gov In contrast, in a purely aqueous solution, the peptide was found to be largely unstructured. nih.gov
The use of TFE in NMR studies is a common strategy to induce and stabilize secondary structures that are likely to be present when the peptide interacts with a biological membrane. iiitd.edu.in The structural information derived from these NMR studies is invaluable for understanding the structure-activity relationship of these peptides and for designing new analogs with enhanced antimicrobial efficacy and reduced toxicity. nih.gov
Table 2: NMR-Derived Structural Features of a Ranatuerin Peptide This table is interactive. You can sort and filter the data.
| Peptide | Solvent System | N-terminal Region | Central Region | C-terminal Region | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2CSa | TFE-d(3)-H(2)O | Helix (I2-L21) | Turn (L22-L25) | Helix (K26-T30) | nih.gov |
| Ranatuerin-2CSa | Aqueous Solution | Unstructured | Unstructured | Unstructured | nih.gov |
Conformational Dynamics and Flexibility Studies
The biological activity of antimicrobial peptides is often linked to their conformational flexibility, which allows them to adapt to different environments, such as the transition from an aqueous medium to a lipid membrane. nih.gov Molecular dynamics (MD) simulations, in conjunction with experimental data, can provide insights into the dynamic behavior of these peptides.
Studies on designed peptides inspired by ranatuerins have highlighted the importance of a flexible central motif. nih.gov A peptide named "flexampin" was engineered with a dynamic central turn region and amphipathic helical arms. nih.gov MD simulations showed that this flexible design enables the peptide to adopt various conformations, such as L-shapes, V-shapes, or hairpin structures, to optimally interact with the diverse microenvironments of bacterial membranes. nih.gov This adaptability is thought to be key to its broad-spectrum antibacterial activity. nih.gov
The flexibility of the peptide backbone allows for the reorientation of its helical arms and the adjustment of its hydrophobic and dipole moments to effectively bind to the anionic head groups of bacterial membrane lipids. nih.gov The intrinsic flexibility encoded in the amino acid sequence is a crucial factor that governs the conformational dynamics of these peptides as they transition from a disordered state in solution to a stable α-helical structure upon membrane insertion. nih.gov This dynamic nature is a critical aspect of their mechanism of action, facilitating the disruption of the membrane barrier. nih.gov
Biosynthesis and Gene Expression of Ranatuerin 2ca Precursors
Molecular Cloning of Precursor cDNA Sequences
The primary amino acid sequence of Ranatuerin-2Ca and its precursor is elucidated through molecular cloning techniques that target the messenger RNA (mRNA) expressed in the amphibian's skin glands.
The initial step in identifying the genetic blueprint for this compound involves the acquisition of skin secretions, which contain sloughed-off cells rich in mRNA. ijbs.comnih.gov From these secretions, a cDNA library is constructed. This is achieved by isolating polyadenylated mRNA using magnetic oligo(dT) beads and then reverse-transcribing it into complementary DNA (cDNA). nih.gov This method, often referred to as "shotgun" cloning, allows for the rapid sequencing of a multitude of cDNAs from the library. ijbs.commdpi.com
To obtain the full-length cDNA sequence of the this compound precursor, a technique known as Rapid Amplification of cDNA Ends (RACE) is employed. nih.govfrontiersin.org This method uses primers to amplify the regions upstream (5'-RACE) and downstream (3'-RACE) of a known internal sequence. For 3'-RACE, a degenerate sense primer is often designed based on highly conserved regions of the signal peptide found in other ranatuerin family peptides, paired with a universal primer that binds to the poly(A) tail of the mRNA. mdpi.comfrontiersin.org Once the 3' end is sequenced, a gene-specific antisense primer can be designed to perform 5'-RACE, ultimately revealing the complete nucleotide sequence of the precursor-encoding cDNA. nih.gov
Table 1: Overview of Molecular Cloning Techniques for Amphibian Peptides
| Technique | Description | Purpose in this compound Discovery | Key Components |
|---|---|---|---|
| "Shotgun" Cloning | A method where a large collection of cDNA fragments are cloned and sequenced randomly. ijbs.com | To rapidly identify a diverse array of peptide-encoding cDNAs from the frog skin's cDNA library. mdpi.commdpi.com | cDNA library from skin secretion mRNA, cloning vectors, automated sequencer. |
| RACE (Rapid Amplification of cDNA Ends) | A PCR-based technique to amplify the 5' and 3' ends of a transcript. nih.govfrontiersin.org | To determine the full-length cDNA sequence of the this compound precursor, including untranslated regions. | Gene-specific primers, universal primers (NUP), reverse transcriptase, DNA polymerase. |
Analysis of the cloned full-length cDNA reveals that this compound is synthesized as a larger precursor protein, or prepropeptide. nih.govuvic.ca This precursor has a characteristic tripartite structure common to most amphibian AMPs: a signal peptide, an acidic propeptide (or spacer region), and the C-terminal mature peptide. frontiersin.orgnih.govias.ac.in
Signal Peptide: The N-terminal region consists of a highly conserved putative signal peptide, typically 22 amino acids long. nih.govias.ac.in This sequence acts as a molecular guide, directing the nascent polypeptide into the endoplasmic reticulum for secretion. It is characterized by a stretch of hydrophobic amino acids and generally ends with a cysteine residue in neobatrachian frogs. ias.ac.in
Propeptide: Following the signal peptide is an acidic spacer region. nih.govresearchgate.net This propeptide is rich in acidic residues (aspartic and glutamic acid), which is thought to neutralize the cationic charge of the mature peptide, thereby keeping it in an inactive state during synthesis and storage. uvic.ca This acidic region is terminated by a specific propeptide convertase processing site, often a dibasic pair of amino acids like Lysine-Arginine (-KR-), which signals for enzymatic cleavage. nih.gov
Table 2: Structure of a Typical Ranatuerin Precursor
| Region | Typical Length (Amino Acids) | Key Features | Primary Function |
|---|---|---|---|
| Signal Peptide | ~22 | Highly conserved, hydrophobic, often ends in Cysteine. nih.govias.ac.in | Directs the precursor to the secretory pathway. ias.ac.in |
| Acidic Propeptide | 17-27 | Rich in acidic amino acids (Asp, Glu). nih.govuvic.ca | Inactivation of the mature peptide; proper folding. uvic.ca |
| Cleavage Site | 2 | Typically a dibasic amino acid pair (e.g., -KR-). nih.gov | Recognition site for propeptide convertases. |
| Mature Peptide | 25-35 | Cationic, amphipathic, contains cysteine residues for disulfide bonding. nih.govuniprot.org | The final, biologically active antimicrobial peptide. |
"Shotgun" Cloning and RACE Methods
Post-Translational Modification Pathways
After translation, the this compound precursor undergoes several critical modifications to become a mature, functional peptide. nih.govnanion.dethermofisher.com These modifications are essential for its structure, stability, and biological activity.
The liberation of the mature this compound peptide from its precursor is an enzymatic process. nih.gov Proprotein convertases, a family of serine proteases, recognize and cleave the precursor at the specific dibasic amino acid site (e.g., -KR-) located at the C-terminus of the acidic propeptide. nih.gov
A further crucial modification for many bioactive peptides, including members of the ranatuerin family, is C-terminal amidation. taylorandfrancis.comdigitellinc.com This process is catalyzed by a bifunctional enzyme known as peptidylglycine α-amidating monooxygenase (PAM). The reaction occurs in two steps:
Hydroxylation: Peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue, which is encoded in the gene as a signal for amidation. This step requires molecular oxygen, copper, and ascorbate (B8700270) as cofactors. taylorandfrancis.com
Lyase Action: Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the amidated peptide and glyoxylate. taylorandfrancis.com
This amidation is vital for the biological activity of many peptides, as it neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding and increase resistance to degradation by carboxypeptidases. digitellinc.com
A defining structural feature of the Ranatuerin-2 (B1576050) family of peptides, including this compound, is the presence of a C-terminal cyclic domain. nih.govgoogle.com This loop is formed by the creation of a disulfide bond between the thiol groups of two spatially proximal cysteine residues. nih.govfrontiersin.org In this compound, this intramolecular bond occurs between Cys-24 and Cys-29, creating a cyclic hexapeptide domain. uniprot.orggoogle.com
This disulfide bond is a post-translational modification that occurs in the oxidizing environment of the endoplasmic reticulum, catalyzed by enzymes like protein disulfide isomerase (PDI). neb.cnnih.gov The formation of this covalent linkage is critical for the three-dimensional structure and stability of the peptide. mdpi.com It constrains the conformation of the C-terminal region, which is often essential for its specific antimicrobial activity and interaction with microbial membranes. nih.govnih.gov
Enzymatic Processing and Amidation
Regulation of this compound Gene Expression in Amphibian Skin
The expression of genes encoding antimicrobial peptides like this compound is a key component of the amphibian's innate immune system and is subject to regulation. imrpress.com Studies have shown that the synthesis of these peptides can be significantly increased in response to environmental stimuli, particularly pathogen exposure. nsf.gov For instance, infection with bacteria or viruses can lead to the rapid upregulation of AMP gene expression, resulting in a spike in peptide synthesis to defend the skin. nsf.govplos.org
Chemical Synthesis and Analog Design for Research
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like Ranatuerin-2Ca in a laboratory setting. biotage.com This technique involves building a peptide chain sequentially while one end of the chain is anchored to an insoluble solid support, or resin. biotage.comiris-biotech.de The primary advantage of SPPS is the ability to easily remove excess reagents and byproducts by simple filtration and washing, which streamlines the purification process at each step of the synthesis. biotage.comiris-biotech.de
The most prevalent strategy used in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.denih.gov This methodology employs an orthogonal protection scheme, meaning two different types of protecting groups are used, which can be removed under different chemical conditions. peptide.comscielo.org.mx
The process begins by attaching the first C-terminal amino acid to a functionalized resin, such as a Rink Amide resin for producing C-terminally amidated peptides. peptide.combeilstein-journals.org The alpha-amino group of this amino acid is protected by the base-labile Fmoc group, while its reactive side chain (if any) is protected by an acid-labile group like tert-butyl (tBu). iris-biotech.descielo.org.mx The synthesis cycle involves two main steps:
Deprotection: The Fmoc group is removed from the N-terminal amino acid using a mild base, typically a solution of piperidine (B6355638) or 4-methylpiperidine (B120128) in a solvent like N,N'-dimethylformamide (DMF). scielo.org.mxresearchgate.net This exposes a free amine group, ready for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU, HATU, or DIC) and then added to the reaction vessel, where it forms a peptide bond with the free amine group on the resin-bound chain. nih.govresearchgate.net
This cycle of deprotection and coupling is repeated until the entire peptide sequence of this compound is assembled. peptide.com After the final amino acid is added, the peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
The synthesis of certain peptide sequences, particularly those prone to aggregation, can be challenging. nih.gov To overcome these difficulties, synthesis protocols are often optimized. gyrosproteintechnologies.com Automation is a key optimization strategy; automated synthesizers can perform the repetitive steps of SPPS, increasing throughput and reproducibility. beilstein-journals.orgnih.gov The use of microwave-assisted SPPS can accelerate coupling and deprotection steps, improving synthesis efficiency, especially for longer or more complex peptides. nih.gov
Further optimizations include:
Resin Choice : Using polyethylene (B3416737) glycol (PEG)-modified polystyrene resins can improve solvation and reduce peptide chain aggregation. nih.gov
Reagent Screening : Testing different coupling reagents can enhance the efficiency of peptide bond formation. gyrosproteintechnologies.com
Monitoring : Real-time monitoring of factors like resin swelling can help assess the efficiency of amino acid coupling and detect on-resin aggregation. rsc.org
These optimization techniques are essential for achieving high-purity yields of this compound and its analogues, facilitating subsequent research. nih.gov
Fmoc/tBu Chemistry and Resin-Based Approaches
Rational Design of this compound Analogues for Structure-Activity Relationship (SAR) Studies
A common strategy in peptide design is the substitution of one amino acid for another to probe its functional importance. thermofisher.com A significant feature of many ranatuerin-2 (B1576050) peptides is a disulfide bridge formed by two cysteine residues at the C-terminus. nih.gov To determine the importance of this cyclic structure, analogues are created where the cysteine residues are replaced.
A frequent substitution is Cysteine (Cys) to Serine (Ser). mdpi.com Serine is structurally similar to cysteine but lacks the thiol group necessary for forming a disulfide bond. mdpi.com By synthesizing a linear version like [Ser23,29]R2AW, researchers found that the removal of the disulfide bridge did not significantly diminish antibacterial activity, suggesting the cyclic "Rana box" is not essential for this function. nih.govmdpi.com This type of modification helps to distinguish between essential and non-essential structural features. thermofisher.com Other conservative substitutions can also be made to explore the roles of specific residues while maintaining similar physicochemical properties. google.com
Studies on ranatuerin-2 family peptides have shown that analogues with the Rana box deleted not only retained but sometimes exhibited altered or improved activity profiles. nih.govmdpi.com For example, the deletion of the C-terminal cyclic domain in ranatuerin-2Pb to create the analogue RPa resulted in a peptide that retained broad-spectrum antimicrobial activity. nih.gov This indicates that the N-terminal α-helical domain is the primary driver of antibacterial action, while the Rana box may be dispensable. mdpi.comresearchgate.net
The antimicrobial activity of AMPs is critically dependent on a balance between their net positive charge (cationicity) and hydrophobicity. mdpi.com These properties govern the peptide's initial electrostatic attraction to the negatively charged bacterial membrane and its subsequent insertion into the hydrophobic lipid bilayer. mdpi.comimrpress.com
Researchers rationally design this compound analogues to optimize this balance:
Modulating Hydrophobicity : Hydrophobicity can be fine-tuned by introducing or replacing residues with more hydrophobic ones, like Leucine (B10760876) (Leu) or Tryptophan (Trp). mdpi.compurdue.edu However, there is an optimal level of hydrophobicity; excessive hydrophobicity can lead to increased damage to host cells. mdpi.com
A study on a ranatuerin-2 peptide from Amolops wuyiensis (R2AW) demonstrated this principle effectively. An analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed with both increased cationicity (substituting Aspartic acid at position 4 with Lysine) and enhanced hydrophobicity (adding Leucine at position 20 after truncating the Rana box). This rationally designed analogue showed significantly optimized antibacterial and anticancer activities. nih.govnih.gov These findings underscore that careful modulation of cationicity and hydrophobicity is a key strategy for improving the therapeutic potential of ranatuerin-2 peptides. mdpi.com
Data Tables
Table 1: Examples of Rationally Designed Ranatuerin-2 Analogues and Their Modifications. This table is based on data for Ranatuerin-2-AW (R2AW), a closely related peptide, to illustrate design principles applicable to the Ranatuerin-2 family.
| Analogue Name | Modification from Parent Peptide (R2AW) | Purpose of Modification |
| [Ser23,29]R2AW | Cysteine residues at positions 23 and 29 replaced with Serine. mdpi.com | To eliminate the disulfide bridge and assess the role of the cyclic "Rana box". mdpi.com |
| R2AW(1-22)-NH2 | Truncation of the C-terminal "Rana box" (residues 23-30). | To evaluate the activity of the N-terminal domain alone. |
| [Lys4]R2AW(1-22)-NH2 | Truncation of the "Rana box" and substitution of Aspartic acid at position 4 with Lysine. | To increase net positive charge (cationicity). mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Truncation, substitution of Aspartic acid (4) and Aspartic acid (19) with Lysine, and addition of Leucine at position 20. nih.gov | To simultaneously enhance cationicity and hydrophobicity. nih.govmdpi.com |
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Ranatuerin-2 Peptides.
| Structural Feature | Modification Strategy | Impact on Antibacterial Activity |
| Disulfide Bridge / Rana Box | Cysteine to Serine substitution; C-terminal truncation. mdpi.comnih.gov | Activity is largely retained, indicating the cyclic domain is not essential for killing bacteria. nih.govmdpi.com |
| Cationicity | Substitution with basic residues (e.g., Lysine). mdpi.com | Generally enhances antimicrobial activity by improving interaction with bacterial membranes. mdpi.com |
| Hydrophobicity | Substitution/addition of hydrophobic residues (e.g., Leucine). mdpi.com | Enhances activity up to a certain threshold; excessive hydrophobicity can increase toxicity. mdpi.com |
| α-Helical Domain | N-terminal region of the peptide. | Considered the primary structural component responsible for antimicrobial action. researchgate.net |
Truncation and Deletion of Specific Domains (e.g., Rana Box)
Combinatorial Library Synthesis and Screening Approaches
The discovery of novel antimicrobial peptides (AMPs) or the enhancement of existing ones, such as this compound, is significantly advanced by the use of combinatorial chemistry. encyclopedia.pub This non-rational approach allows for the generation and screening of vast libraries of peptide analogs without pre-existing knowledge of detailed structure-activity relationships. The core strength of this technique is its capacity to produce an enormous diversity of peptides for subsequent high-throughput screening, enabling the rapid identification of molecules with improved potency, selectivity, or stability. encyclopedia.pubresearchgate.net
Combinatorial library methods involve the systematic synthesis of a large number of different but structurally related peptides. One of the most effective strategies for antimicrobial peptide discovery is the positional scanning synthetic peptide combinatorial library (PS-SCL). bvsalud.org In this approach, a peptide scaffold, which could be based on the this compound sequence, is used to create a series of sub-libraries. In each sub-library, a single amino acid position is systematically replaced by a wide range of other natural or non-natural amino acids, while the remaining positions are kept constant or contain a mixture of amino acids.
The synthesis is typically performed using solid-phase methods. These libraries, containing thousands to millions of distinct peptide sequences, are then subjected to high-throughput screening to identify the most biologically active compounds. nih.gov Screening assays are designed to measure specific activities, most commonly the inhibition of microbial growth. google.com For instance, aliquots of a library can be tested against a battery of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govgoogle.comgoogle.com
The screening process is iterative. The activity of each sub-library is measured, which reveals the amino acid that confers the highest activity at a specific position. This "winning" amino acid is then incorporated into the parent sequence, and the process is repeated for the next position in the peptide chain. This systematic deconvolution process ultimately leads to the identification of a novel peptide sequence with optimized activity. Beyond whole-cell antimicrobial assays, screening can also be performed using in vitro systems, such as liposomes containing a mixture of zwitterionic and anionic lipids to mimic bacterial membranes. nih.gov This allows for the specific selection of peptides that are highly effective at permeabilizing microbial membranes. nih.gov
The data below illustrates a hypothetical screening result from a positional scanning library based on a fragment of an antimicrobial peptide. It demonstrates how different amino acid substitutions at a single position can dramatically affect antimicrobial potency, allowing for the selection of the optimal residue.
| Peptide Sequence (Position X Varied) | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| GLL-A -DTLKG | 64 | 128 |
| GLL-R -DTLKG | 8 | 16 |
| GLL-W -DTLKG | 16 | 32 |
| GLL-K -DTLKG | 8 | 8 |
| GLL-F -DTLKG | 32 | 64 |
This table is illustrative and provides hypothetical data to demonstrate the principles of a combinatorial library screening process. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Through these powerful synthesis and screening methodologies, researchers can efficiently explore a vast chemical space to discover analogs of this compound with significantly enhanced therapeutic potential.
Mechanisms of Action at the Cellular and Molecular Level Non Human Biological Systems
Membrane Interaction and Permeabilization Mechanisms
The initial contact between Ranatuerin-2Ca and a microbial cell is governed by electrostatic interactions. The peptide's cationic nature promotes its accumulation on the surface of the anionic bacterial membrane. uni-augsburg.de Following this initial binding, hydrophobic interactions play a crucial role in the peptide's insertion into the lipid bilayer, leading to membrane permeabilization and eventual cell death. imrpress.com While detailed studies specifically on this compound are limited, the mechanisms are generally understood through the lens of well-studied models for other antimicrobial peptides.
Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)
The precise model by which this compound forms pores in microbial membranes has not been definitively elucidated in dedicated studies. However, based on the behavior of other ranatuerin family peptides and AMPs, its action can be contextualized within established pore formation theories. imrpress.com One such peptide, Ranatuerin 2SKa, is known to form pores in bacterial membranes, a process that is dependent on its concentration. smolecule.com
The most commonly cited models for AMP-induced membrane disruption are the barrel-stave, toroidal pore, and carpet models.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning like staves in a barrel to form a hydrophilic channel.
Toroidal Pore Model: Here, the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore where the peptide molecules are associated with the lipid head groups. This process involves significant disruption of the membrane structure. imrpress.com
Carpet Model: In this mechanism, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like dissolution of the membrane, leading to the formation of micelles and the complete loss of membrane integrity. imrpress.com
The prevailing model for many frog-derived alpha-helical antimicrobial peptides is a cooperative process that can lead to the formation of toroidal pores or a detergent-like disruption of the membrane. imrpress.com
Disruption of Lipid Bilayer Integrity
This compound's interaction with the cell membrane leads to a significant disruption of the lipid bilayer's integrity. smolecule.com This disruption is a direct consequence of the peptide's amphipathic nature, which allows it to intercalate into the lipid core of the membrane. The insertion of the peptide can cause a variety of effects that compromise the membrane's function as a selective barrier:
Increased Permeability: The formation of pores or other membrane defects leads to an uncontrolled flux of ions and small molecules across the membrane, dissipating the electrochemical gradients that are essential for cellular processes. imrpress.comsmolecule.com
Lipid Reorganization: The presence of the peptide within the bilayer can induce changes in lipid packing and organization, potentially leading to phase separation of lipids and further destabilization of the membrane.
Membrane Thinning: The insertion of peptides can cause a local thinning of the lipid bilayer, which can further facilitate the formation of pores and the leakage of cellular contents.
The culmination of these disruptive effects is the loss of cellular homeostasis and, ultimately, cell death. imrpress.com
Intracellular Target Modulation
While the primary mode of action for many antimicrobial peptides, including those in the ranatuerin family, is the disruption of the cell membrane, some AMPs are known to translocate across the membrane and interact with intracellular components. imrpress.com However, there is currently a lack of specific research data detailing the intracellular targets of this compound.
Interference with Metabolic Pathways (e.g., Energy Production, Cell Wall Biosynthesis)
There is no direct evidence from the reviewed literature to suggest that this compound specifically interferes with metabolic pathways such as energy production or cell wall biosynthesis once inside a microbial cell. The rapid membrane-disrupting activity of many AMPs often leads to cell death before significant interaction with intracellular metabolic machinery can occur. imrpress.com
Interaction with Intracellular Components
Specific interactions between this compound and intracellular components like nucleic acids or proteins have not been documented in the available scientific literature. For some other antimicrobial peptides, translocation into the cytoplasm can lead to the inhibition of essential processes like DNA replication, transcription, or protein synthesis, but this has not been demonstrated for this compound. researchgate.net
Cellular Response Induction in Research Models
The cellular responses induced by this compound in research models are not well-documented in dedicated studies. The primary and most immediate response observed in microbial research models is the rapid loss of membrane integrity and subsequent cell lysis. imrpress.comsmolecule.com
Induction of Apoptosis in Cancer Cell Lines
Antimicrobial peptides (AMPs), including members of the ranatuerin family, are recognized for their potential to selectively target and eliminate tumor cells. nih.govfrontiersin.orgnih.gov This selectivity is often attributed to the differences in membrane composition between cancerous and healthy cells, with cancer cell membranes typically having a higher negative charge that facilitates interaction with cationic AMPs. nih.govnih.gov The induction of apoptosis is a key mechanism behind the anticancer effects of these peptides. frontiersin.orgjmb.or.krwaocp.com For instance, the related peptide Ranatuerin-2PLx has been shown to inhibit the proliferation of several tumor cell lines, including the prostate cancer cell line PC-3, primarily through apoptotic processes. nih.govnih.gov Similarly, Ranatuerin-2VLb demonstrated selective cytolytic activity against HepG2 tumor cells. researchgate.net The apoptotic process initiated by these peptides involves a cascade of molecular events, including the activation of key enzymes, disruption of mitochondrial function, and DNA degradation. jmb.or.krnih.gov
Table 1: Inhibitory Concentration (IC₅₀) of Ranatuerin-2PLx against Various Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC₅₀) values of the related peptide Ranatuerin-2PLx against different human cancer cell lines and a normal cell line after 24 hours of incubation. Note the increased potency against cancer cells compared to the normal cell line.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PC-3 | Prostate Cancer | 5.79 | nih.gov |
| DU145 | Prostate Cancer | 10.36 | nih.gov |
| MCF-7 | Breast Cancer | 11.12 | nih.gov |
| U251-MG | Glioblastoma | 20.19 | nih.gov |
| HMEC-1 | Normal Human Microvascular Endothelial Cell | 79.50 | nih.gov |
Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. nih.govd-nb.info Their activation is a hallmark of apoptotic cell death. nih.gov Research on ranatuerin peptides demonstrates their ability to trigger this critical pathway. Studies on Ranatuerin-2PLx revealed that its anti-proliferative effects involve the activation of caspase-3, a key executioner caspase. nih.govnih.gov This activation was observed within 6 hours of treating PC-3 prostate cancer cells with the peptide. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, which are associated with the extrinsic and intrinsic apoptotic pathways respectively, has also been documented for other AMPs like Brevinin-1RL1. iiitd.edu.inmdpi.com The activation of caspase-9 is intricately linked to the release of cytochrome c from the mitochondria, forming a complex called the apoptosome which then activates the caspase cascade. nih.govabclonal.com
The release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm is a critical event in the intrinsic pathway of apoptosis. researchgate.netaffbiotech.com Once in the cytosol, cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (Apaf-1) and procaspase-9, leading to the activation of the caspase cascade. nih.govabclonal.com While direct studies on this compound are limited, research on other AMPs shows this is a common mechanism. For example, the synthetic peptide Myristoyl-CM4 was found to target mitochondria, leading to the release of cytochrome c into the cytosol in breast cancer cells. frontiersin.org Another peptide, BMAP-28, also induces cytochrome c release in situ. nih.gov This release is often a consequence of increased mitochondrial membrane permeability. researchgate.netsemanticscholar.org
A definitive feature of late-stage apoptosis is the fragmentation of chromosomal DNA. jmb.or.kr This process is carried out by caspase-activated DNases, which cleave the DNA into nucleosomal units. The induction of DNA fragmentation is a recognized mechanism for some antimicrobial peptides. jmb.or.krnih.gov While specific data on this compound is not available, the general mechanism of AMP-induced apoptosis suggests that DNA fragmentation is a likely downstream event following caspase activation and other apoptotic signals. jmb.or.krmdpi.com
Mitochondria play a central role in apoptosis, and the disruption of the mitochondrial membrane potential (ΔΨm) is an early event in this process. jmb.or.krsemanticscholar.org Depolarization of the mitochondrial membrane can trigger the release of pro-apoptotic factors like cytochrome c and lead to cell death. nih.govsemanticscholar.org Several AMPs have been shown to cause mitochondrial membrane depolarization in cancer cells. mdpi.comnih.gov For instance, the bovine AMP BMAP-28 causes depolarization of the inner mitochondrial membrane in human tumor cell lines. nih.gov Similarly, the peptide Myristoyl-CM4 was observed to induce a loss of mitochondrial transmembrane potential in breast cancer cells. frontiersin.org This effect is often linked to the peptide's ability to interact with and disrupt mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (MPTP). nih.govsemanticscholar.org
DNA Fragmentation
Modulation of Signal Transduction Pathways (e.g., EGF Receptor Signaling in Keratinocytes by related AMPs)
Beyond direct cytotoxicity, some amphibian antimicrobial peptides can modulate cellular signal transduction pathways. While specific data on this compound's interaction with such pathways is not extensively detailed, studies on other frog-derived peptides provide relevant examples. For instance, temporins, another family of amphibian AMPs, have been shown to promote the closure of wounds in a monolayer of human keratinocyte (HaCaT) cells. imrpress.com This process involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, indicating a role in cell migration and proliferation that is essential for wound repair. imrpress.com This suggests that related peptides could have complex interactions with cellular signaling cascades beyond their direct antimicrobial or anticancer activities.
Effects on Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can be a target for anticancer agents. Some therapeutic agents induce cell death by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. While antimicrobial peptides are known to inhibit the proliferation of cancer cells nih.gov, detailed research specifically documenting the effects of this compound or closely related ranatuerins on the phases of the cell cycle is not extensively covered in the available scientific literature.
Pre Clinical Studies and in Vitro/in Vivo Research Models Non Human Systems
In Vitro Antimicrobial Activity Profiling
The antimicrobial capacity of Ranatuerin-2Ca and its related peptides has been evaluated against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
This compound has demonstrated inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.govgoogle.com While peptides of the broader ranatuerin-2 (B1576050) family are noted to have activity against S. aureus, specific MIC values can vary. google.comresearchgate.net One database reports a Minimum Inhibitory Concentration (MIC) for a ranatuerin peptide corresponding to the this compound entry against S. aureus ATCC 25923. cpu-bioinfor.org Furthermore, research into analogous ranatuerin-2 peptides, such as R2AW from Amolops wuyiensis and its engineered derivatives, has confirmed efficacy against both S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For instance, a modified analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed significant activity against MRSA. mdpi.comnih.gov Another related peptide, Ranatuerin-2Pb, also demonstrated strong activity against S. aureus and MRSA. mdpi.com
| Peptide | Bacterial Strain | MIC (µM) | Source Organism |
|---|---|---|---|
| This compound (P82878) | Staphylococcus aureus | 20 | Lithobates clamitans |
| Ranatuerin-2Pb | Staphylococcus aureus | 4.03 | Rana pipiens |
| Ranatuerin-2Pb | MRSA | 8.06 | Rana pipiens |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus | 2 | Analogue of peptide from Amolops wuyiensis |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MRSA | 2 | Analogue of peptide from Amolops wuyiensis |
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli)
The ranatuerin-2 family of peptides is noted to be particularly active against Gram-negative bacteria like Escherichia coli. google.com this compound exhibits antibacterial activity against E. coli, and a reported MIC value highlights this efficacy. nih.govcpu-bioinfor.org Studies on other members of the ranatuerin-2 family, such as Ranatuerin-2ONa and Rana-2PN, also confirm broad-spectrum activity that includes E. coli. nih.govresearchgate.net The killing mechanism of these related peptides is believed to involve binding to the bacterial cell and causing membrane rupture. nih.gov
| Peptide | Bacterial Strain | MIC (µM) | Source Organism |
|---|---|---|---|
| This compound (P82878) | Escherichia coli | 12 | Lithobates clamitans |
| Ranatuerin-2ONa | Escherichia coli | 50 | Lithobates onca |
| Ranatuerin-2Pb | Escherichia coli | 4.03 | Rana pipiens |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli | 4 | Analogue of peptide from Amolops wuyiensis |
Efficacy against Fungi and Yeast (e.g., Candida albicans, Batrachochytrium dendrobatidis)
This compound possesses antifungal properties, with demonstrated activity against the yeast Candida albicans. nih.govgoogle.com However, the potency of the ranatuerin-2 family against C. albicans is generally considered to be modest. researchgate.net One study cited an MIC of 35 µM for the ranatuerin-2 family, while another noted an MIC of 100 µM for Ranatuerin-2ONa. researchgate.netresearchgate.net
The peptide has also been tested against Batrachochytrium dendrobatidis, a chytrid fungus responsible for amphibian population declines globally. researchgate.net While some members of the ranatuerin-2 family are active against this pathogen, the specific activity of this compound appears limited, with a reported MIC value greater than 100 µM. researchgate.netcpu-bioinfor.org
| Peptide | Fungal/Yeast Strain | MIC (µM) | Source Organism |
|---|---|---|---|
| Ranatuerin-2 (family) | Candida albicans | 35 | Ranidae family |
| Ranatuerin-2ONa | Candida albicans | 100 | Lithobates onca |
| This compound | Batrachochytrium dendrobatidis | >100 | Lithobates clamitans |
Inhibition and Eradication of Biofilm Formation in Research Models
Specific research detailing the efficacy of this compound in the inhibition and eradication of microbial biofilms is limited. While antimicrobial peptides as a class are investigated for their anti-biofilm potential, dedicated studies on this compound's activity in this area are not extensively documented in the reviewed literature. researchgate.netjustia.com
In Vitro Cellular Activity in Non-Human Cell Lines
Beyond antimicrobial effects, peptides of the ranatuerin-2 family have been assessed for their cytotoxic activity against various cancer cell lines, indicating potential for anti-proliferative applications. researchgate.netnih.gov
Anti-Proliferative Activity against Cancer Cell Lines (e.g., PC-3, H838, U251MG, MCF-7, HCT116)
While data for this compound is not specifically available, studies on closely related ranatuerin-2 peptides demonstrate a broad spectrum of anti-proliferative activity against multiple human cancer cell lines. nih.govmdpi.comresearchgate.net A study on Ranatuerin-2AW (R2AW), from the frog Amolops wuyiensis, showed that the parent peptide could inhibit the proliferation of PC-3 (prostate), H838 (lung), U251MG (glioblastoma), MCF-7 (breast), and HCT116 (colorectal) cancer cells. nih.gov A synthetically modified analogue from this study, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited enhanced, broad-spectrum anticancer activity with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3.671 µM to 12.04 µM. nih.gov Similarly, Ranatuerin-2Pb showed significant inhibitory effects on PC-3, U251MG, and MCF-7 cells. mdpi.com
| Peptide | PC-3 (Prostate) | H838 (Lung) | U251MG (Glioblastoma) | MCF-7 (Breast) | HCT116 (Colorectal) |
|---|---|---|---|---|---|
| R2AW | 5.093 | 10.78 | 30.78 | 33.20 | 10.82 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 3.671 | 7.828 | 12.04 | 9.018 | 8.632 |
| Ranatuerin-2Pb | 2.251 | N/A | 2.172 | 7.254 | N/A |
Insulin-Releasing Activity in Pancreatic Beta-Cell Lines (e.g., BRIN-BD11 rat clonal beta-cells)
The peptide this compound is a member of a larger family of ranatuerin peptides that have demonstrated the ability to stimulate insulin (B600854) secretion. In studies involving the rat clonal pancreatic beta-cell line, BRIN-BD11, ranatuerin peptides have been shown to be potent secretagogues of insulin. researchgate.netuniroma1.itscience.gov
One particular study highlighted that Ranatuerin-2CBd, a related peptide, initiated a significant release of insulin from BRIN-BD11 cells at a concentration as low as 30 nM. researchgate.net The insulin-releasing activity of these peptides is concentration-dependent, with a maximal response observed at higher concentrations. researchgate.net Importantly, this stimulation of insulin release occurs without compromising the integrity of the cell membrane, as indicated by the absence of lactate (B86563) dehydrogenase (LDH) release at effective concentrations. researchgate.netuniroma1.it
The mechanism by which some related peptides, like ocellatin-3N, stimulate insulin release in BRIN-BD11 cells involves an increase in intracellular calcium concentration ([Ca2+]i), which appears to be mobilized from intracellular stores rather than through the KATP channel pathway. uniroma1.it The BRIN-BD11 cell line itself is a well-established model for studying insulin secretion, known for its responsiveness to glucose and other secretagogues. nih.govnih.gov
Table 1: Insulin-Releasing Activity of Ranatuerin-related Peptides in BRIN-BD11 Cells
| Peptide | Concentration | % of Basal Insulin Release | Reference |
|---|---|---|---|
| Ranatuerin-2CBd | 30 nM | 119% | researchgate.net |
| Ranatuerin-2CBd | 3 µM | 236% | researchgate.net |
| Ocellatin-L2 | 3 µM | 181% | science.gov |
Investigation of Selective Cytolytic Activity in Research Models (e.g., Tumor Cells vs. Erythrocytes)
Ranatuerin-2 peptides have been investigated for their cytolytic activity, demonstrating a degree of selectivity for tumor cells over non-cancerous cells like erythrocytes. researchgate.net This selective toxicity is a desirable characteristic for potential anticancer agents. nih.govoncotarget.com
For instance, Ranatuerin-2VLb exhibited selective cytolytic action against HepG2 tumor cells with a 50% lethal concentration (LC50) of 30 µM, while its activity against erythrocytes was significantly lower, with an LC50 greater than 200 µM. researchgate.net This indicates a therapeutic window where the peptide could potentially target cancer cells with minimal harm to red blood cells. The variability in the amino acid sequences of different ranatuerin-2 peptides corresponds to a wide range of cytolytic activities against mammalian cells. researchgate.net The mechanism of action for many antimicrobial peptides (AMPs) with anticancer properties involves interaction with the cell membrane, which they can disrupt without needing to enter the cell. nih.gov
Table 2: Selective Cytolytic Activity of Ranatuerin-2VLb
| Cell Type | LC50 (µM) | Reference |
|---|---|---|
| HepG2 Tumor Cells | 30 | researchgate.net |
| Erythrocytes | >200 | researchgate.net |
In Vivo Efficacy Studies in Non-Human Organism Models
Insect Models for Antimicrobial Efficacy (e.g., Galleria mellonella waxworm infected with MRSA)
The Galleria mellonella waxworm is a valuable in vivo model for assessing the antimicrobial efficacy of novel compounds against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). maynoothuniversity.iemdpi.comresearchgate.netnih.govnih.gov This model allows for the evaluation of a compound's ability to combat infection in a whole organism.
While specific studies on this compound in G. mellonella are not detailed in the provided results, the model is frequently used to test other antimicrobial peptides and compounds. mdpi.comnih.gov For example, studies with other novel antimicrobial agents have demonstrated their effectiveness in reducing the bacterial load and improving the survival of G. mellonella larvae infected with S. aureus or MRSA. nih.govnih.gov The lack of toxicity of the compound itself is also typically assessed in this model. mdpi.comresearchgate.net
Nematode Models for Nematicidal Activity (e.g., Caenorhabditis elegans)
The free-living nematode Caenorhabditis elegans serves as a widely used model organism for investigating the nematicidal activity of various compounds. researchgate.netmdpi.comnih.govmdpi.comnih.govuq.edu.au Its use allows for the screening of substances that can potentially control parasitic nematodes.
Certain ranatuerin-related peptides have demonstrated strong nematicidal activity against C. elegans. researchgate.net In one study, these peptides caused significant mortality in the nematodes after a 5-hour exposure at a concentration as low as 10 µg/ml. researchgate.net This suggests that this compound and its analogs could have potential applications as nematicides. The mechanism of action often involves disruption of the nematode's essential life functions, leading to reduced motility and eventual death. mdpi.com
Amphibian Models for Host Defense Mechanisms
Amphibians, as a source of a vast array of antimicrobial peptides (AMPs), are themselves models for understanding host defense mechanisms. mdpi.comgoogle.comresearchgate.netnih.gov The skin secretions of frogs, rich in peptides like ranatuerins, form a crucial part of their innate immune system, protecting them from pathogenic microorganisms in their environment. google.comresearchgate.netnih.gov
Ranatuerin-2 peptides are part of this chemical defense system. mdpi.comgoogle.com The production and release of these peptides are a response to stress or injury, providing a rapid defense against a broad spectrum of bacteria and fungi. google.com The diversity of these peptides within a single amphibian species is thought to provide a comprehensive defense against a wide array of potential pathogens. google.com The study of these peptides in their native amphibian hosts provides valuable insights into their natural role and evolutionary significance in innate immunity. mdpi.com
Advanced Analytical Methodologies in Ranatuerin 2ca Research
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to the purification of Ranatuerin-2Ca from crude frog skin extracts. The process involves separating the peptide based on its specific physicochemical properties as it passes through a stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and powerful technique for the purification of ranatuerin peptides. gmpinsiders.comphenomenex.com This method separates molecules based on their hydrophobicity. gmpinsiders.com The stationary phase is nonpolar, typically consisting of silica (B1680970) particles chemically bonded with hydrocarbon chains like C18 or C8, while the mobile phase is a polar solvent system. phenomenex.com
In the context of this compound purification, crude skin secretions are first fractionated. These fractions are then subjected to RP-HPLC. google.comnih.gov A gradient of increasing organic solvent (commonly acetonitrile) in water is used to elute the bound peptides. phenomenex.comnih.gov Trifluoroacetic acid (TFA) is typically added to the mobile phase at a low concentration (around 0.05% to 0.1%). TFA acts as an ion-pairing agent, which sharpens the peaks and improves the separation of peptides. nih.govlcms.cz this compound, along with other peptides, elutes at a specific acetonitrile (B52724) concentration corresponding to its hydrophobicity, allowing for its isolation in a highly pure form. google.comnih.gov
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | C18 or C5 silica-based column | Provides a hydrophobic surface for peptide interaction. phenomenex.comgoogle.comnih.gov |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | The primary polar solvent. nih.gov |
| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) | The organic modifier used to elute peptides. nih.gov |
| Elution Method | Gradient Elution | The concentration of Mobile Phase B is increased over time to elute peptides based on increasing hydrophobicity. phenomenex.comnih.gov |
| Detection | UV Absorbance at ~214 nm | Detects the peptide bonds, allowing for the visualization of eluting peptide fractions. waters.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for operation at higher pressures. waters.com The primary advantages of UPLC are markedly improved resolution, higher sensitivity, and significantly faster analysis times. waters.com While specific studies on this compound using UPLC are not prevalent, this technique is widely applied in modern peptidomics for the high-resolution analysis of complex peptide mixtures and for the rapid assessment of the purity of synthetically produced peptides. waters.com Given its benefits, UPLC is an essential tool for high-throughput screening and quality control in ranatuerin research.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mass Spectrometry for Characterization and Quantification
Mass spectrometry (MS) is an indispensable analytical tool in peptide research, providing highly accurate data on molecular weight and amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large biomolecules like peptides. In ESI-MS, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. These ions are then analyzed by the mass spectrometer.
This technique was used to determine the molecular mass of native this compound. The UniProt database reports a molecular mass of 3156.4 Da for this compound, a value determined by electrospray mass spectrometry. uniprot.org ESI-MS is often coupled directly with liquid chromatography (LC-MS), allowing for the analysis of peptides as they are purified, providing real-time molecular weight information for each chromatographic peak. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another critical soft ionization technique used in peptide analysis. micropspbgmu.ru For this method, the peptide sample is co-crystallized with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). nih.govmdpi.com A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the peptide into the gas phase as singly protonated ions. youtube.com These ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time-of-flight to the detector. youtube.com
MALDI-TOF MS is extensively used to confirm the molecular weight of purified or synthesized ranatuerin peptides with high accuracy and to rapidly assess the purity of HPLC fractions. nih.gov
| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS |
| Ionization Process | Produces multiply charged ions from a liquid solution. | Produces primarily singly charged ions from a solid crystal matrix. youtube.com |
| Coupling | Easily coupled with liquid chromatography (LC-MS). researchgate.net | Typically used for offline analysis of discrete samples/fractions. |
| Sample State | Analyzed from solution. | Co-crystallized with a matrix. nih.gov |
| Primary Use | Molecular weight determination, LC-MS analysis of complex mixtures. researchgate.net | Accurate molecular weight determination, purity assessment of fractions, peptide mass fingerprinting. nih.govmicropspbgmu.ru |
Determining the primary amino acid sequence of a novel peptide like this compound is accomplished using tandem mass spectrometry (MS/MS). wikipedia.org When a peptide has not been previously characterized and its encoding gene is unknown, its sequence must be determined from scratch, a process known as de novo sequencing. wikipedia.orgbioinfor.com
In a tandem mass spectrometer, ions of the peptide of interest (precursor ions) are selected and then fragmented. nih.gov This fragmentation, often achieved through collision-induced dissociation (CID), breaks the peptide backbone at predictable locations, primarily the amide bonds. mdpi.com This process generates a series of smaller fragment ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass spectrometer then measures the masses of these fragment ions. nih.gov By analyzing the mass differences between consecutive b-ions or y-ions in the resulting spectrum, the amino acid sequence of the original peptide can be deduced, as each mass difference corresponds to the residue mass of a specific amino acid. nih.govwikipedia.org The primary structures of this compound and other ranatuerin family peptides were elucidated using this powerful technique. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for determining the conformational properties of this compound. These techniques offer insights into the peptide's folding and three-dimensional arrangement, which are critical for its function.
Circular Dichroism (CD) spectroscopy is a rapid and powerful technique used to assess the secondary structure of peptides and proteins like this compound. libretexts.orgnih.gov This method measures the differential absorption of left- and right-handed circularly polarized light, which provides information about the percentages of α-helix, β-sheet, and random coil conformations. libretexts.orgnih.gov For peptides, the conformation can be highly dependent on the environment. For instance, many antimicrobial peptides are unstructured in aqueous solution but adopt a distinct secondary structure, often an α-helix, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.net
In the case of peptides similar to this compound, CD studies have revealed that they can exist in different conformational states. While some may be predominantly disordered in aqueous solutions, the presence of membrane-mimicking environments can induce a more ordered structure, such as an α-helix. researchgate.netresearchgate.net This is a key characteristic of many peptides that interact with cell membranes. The ability of CD spectroscopy to monitor these conformational changes is vital for understanding the mechanism of action of this compound. libretexts.org
Table 1: Representative Secondary Structure Content Determined by CD Spectroscopy
| Conformation | Characteristic CD Signal (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~190 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band near 200 nm |
| Polyproline II | Weak positive band ~220 nm, strong negative band ~206 nm |
This table presents typical CD spectral characteristics for common secondary structures. The exact wavelengths and intensities can vary depending on the specific peptide and its environment. nih.gov
The process of determining a 3D structure by NMR involves several steps, including the assignment of resonances to specific atoms in the peptide, the measurement of through-bond and through-space correlations between atoms, and the use of this information to calculate a family of structures consistent with the experimental data. nih.gov For peptides, NMR studies can reveal the precise arrangement of amino acid residues, the presence of specific structural motifs, and the dynamics of different parts of the molecule. scribd.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Molecular Biology Techniques for Genetic Studies
Understanding the genetic basis of this compound is essential for a complete picture of this peptide. Molecular biology techniques allow researchers to study the gene encoding this compound, its expression, and the regulation of its production.
Polymerase Chain Reaction (PCR) is a revolutionary technique that allows for the amplification of specific DNA sequences. nih.gov This method is fundamental to many genetic studies. Reverse Transcription PCR (RT-PCR) is a variation of this technique that starts with RNA instead of DNA. nih.govebsco.com RT-PCR first uses the enzyme reverse transcriptase to create a complementary DNA (cDNA) copy of an RNA molecule. ebsco.com This cDNA can then be amplified using standard PCR techniques. ebsco.com
RT-PCR is particularly useful for studying the expression of genes like the one encoding this compound. wikipedia.org By measuring the amount of specific mRNA in a sample, researchers can determine the level of gene expression in different tissues or under different conditions. wikipedia.org This can provide insights into the biological role of this compound and how its production is regulated. The process can be performed in one or two steps, with the one-step method combining the reverse transcription and PCR in a single tube, reducing the risk of contamination. wikipedia.org
DNA sequencing technologies are used to determine the exact order of nucleotides in a DNA molecule. ucdavis.edu This is crucial for identifying the gene that codes for this compound and for studying its structure and any potential variations. Modern high-throughput sequencing methods, often referred to as Next-Generation Sequencing (NGS), allow for the rapid sequencing of large amounts of DNA. ucdavis.edu
Gene expression analysis, on a larger scale, can be performed using techniques like RNA sequencing (RNA-Seq) and microarrays. cd-genomics.comnih.gov RNA-Seq provides a comprehensive view of the transcriptome, which is the complete set of RNA transcripts in a cell. cd-genomics.com This allows for the quantification of gene expression levels with high sensitivity and specificity. cd-genomics.comthermofisher.com By analyzing the transcriptome of the organism that produces this compound, researchers can gain a deeper understanding of the genetic pathways involved in its synthesis and function. nih.govthermofisher.com
Table 2: Comparison of Gene Expression Analysis Techniques
| Technique | Principle | Key Advantages |
| RT-qPCR | Amplification and quantification of specific cDNA targets in real-time. thermofisher.com | High sensitivity and specificity for targeted gene analysis. thermofisher.com |
| Microarray | Hybridization of labeled cDNA to an array of known DNA probes. cd-genomics.com | Cost-effective for large-scale analysis of known genes. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. cd-genomics.com | Unbiased detection of known and novel transcripts, wide dynamic range. cd-genomics.com |
Theoretical and Computational Approaches in Ranatuerin 2ca Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of peptides at an atomic level. imperial.ac.ukcsic.es These techniques are crucial for understanding how Ranatuerin-2Ca interacts with its environment, particularly with bacterial cell membranes, and for predicting its three-dimensional structure and stability. imperial.ac.uknih.gov
The primary target of many AMPs is the cell membrane of microorganisms. frontiersin.org MD simulations are extensively used to model the intricate process of a peptide binding to and inserting into a lipid bilayer. nih.govbiorxiv.orgbiorxiv.org These simulations can reveal the initial electrostatic attractions between the cationic peptide and the anionic bacterial membrane, followed by the peptide's insertion and potential disruption of the membrane structure. arxiv.org
For instance, simulations can track the translocation of a peptide across the complex outer membrane of Gram-negative bacteria, calculating the free energy landscape of this process. nih.govbiorxiv.org Studies on related peptides show a favorable binding energy in the outer regions of the membrane, but a significant energy barrier to cross into the inner leaflet. nih.gov The simulations also show that peptides can adopt different orientations (parallel or perpendicular to the membrane surface) and can cause significant changes in membrane properties, such as increased area and the formation of water channels during translocation. frontiersin.orgbiorxiv.org While direct simulations of this compound are not extensively published, the principles derived from AMPs like CM15 provide a framework for understanding its membrane interaction mechanism. nih.govbiorxiv.org
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comcurlyarrows.com For peptides like this compound, their biological activity is intimately linked to their three-dimensional structure. Computational methods are used to predict the secondary structure of these peptides, which are often unstructured in aqueous solution but fold into specific conformations, such as α-helices, upon interacting with a membrane. frontiersin.org
A study on Ranatuerin-2CSa, a related peptide, used NMR spectroscopy combined with molecular modeling to determine its solution structure. nih.gov It was found to be unstructured in water but adopted a full-length helix-turn-helix conformation in a membrane-mimicking environment. nih.gov This structural information is vital for understanding its function and for designing new analogues. nih.gov Similarly, predictive modeling of analogues of another peptide from the ranatuerin-2 (B1576050) family, R2AW, was performed to assess their secondary structures. The reliability of these predicted structures is often evaluated using tools like the Ramachandran plot, which assesses the stereochemical quality of a protein structure. mdpi.com
Molecular dynamics simulations can also investigate the stability of specific structural motifs. For example, studies on other helical AMPs have explored the formation of hinges within the peptide structure, which are thought to be important for facilitating peptide-membrane interactions. uri.edu These computational analyses provide high-resolution information that can complement experimental spectroscopic data and help identify structural markers for different conformational states. uri.edu
Peptide-Membrane Interaction Simulations
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. d-nb.inforsc.org In the context of this compound, QSAR studies are pivotal for identifying the key structural features that determine its antimicrobial efficacy and for predicting the activity of novel, modified versions of the peptide. rsc.orgijpsr.com
The central goal of QSAR is to correlate molecular descriptors (physicochemical properties like lipophilicity, charge, and size) with a measured biological activity, such as the minimum inhibitory concentration (MIC). d-nb.info For AMPs, properties like cationicity, hydrophobicity, and amphipathicity are known to be critical for their function.
A practical example of applying structure-activity relationship principles can be seen in the progressive design of analogues of the ranatuerin-2 peptide R2AW. nih.govnih.gov In this research, modifications were systematically introduced to the peptide sequence to study their effect on antibacterial and anticancer activities. nih.gov It was found that removing the C-terminal "Rana box" (a cyclic domain common in this family) and amidating the new C-terminus could maintain or even enhance antibacterial activity. mdpi.com This suggests that the Rana box may be dispensable for this specific activity, and its removal can be compensated for by amidation, which increases the peptide's net positive charge and enhances its interaction with bacterial membranes. mdpi.com
A major application of QSAR and structure-activity relationship studies is the rational design and prediction of new analogues with improved therapeutic properties, such as enhanced potency and reduced toxicity. nih.gov
The study on R2AW demonstrated this principle effectively. nih.gov By analyzing the effects of initial modifications, researchers designed a series of further analogues. One particularly successful analogue, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, was created by removing the Rana box, amidating the C-terminus, substituting two amino acids with the positively charged lysine, and adding a leucine (B10760876) to the hydrophobic face. nih.gov This rationally designed peptide showed significantly improved antibacterial activity, even against methicillin-resistant Staphylococcus aureus (MRSA), and enhanced anticancer activity, with low hemolytic activity at its effective concentrations. nih.govnih.gov This work showcases how computational and theoretical considerations can guide the targeted modification of a natural peptide to create a promising new therapeutic candidate. nih.gov
| Peptide Name | Sequence | Modification from Parent R2AW | Key Activity Findings |
|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Parent Peptide | Broad-spectrum antibacterial activity, moderate hemolytic activity. nih.gov |
| [Ser²³,²⁹]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | Cys to Ser substitutions | Similar antibacterial activity to R2AW, suggesting the disulfide bridge is not essential for this activity. nih.govnih.gov |
| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncated (Rana box removed), C-terminal amidation | Similar antibacterial activity to R2AW, but significantly decreased anticancer activity. mdpi.comnih.gov |
| [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | GFMDW AKNVW KNVAATLLDKLK-NH₂ | Truncated, amidated, T to W and A to W substitutions | Strong hemolytic activity. nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMK TAKNVAKNVAATLLDK LL K-NH₂ | Truncated, amidated, D to K, A to L, and D to K substitutions | Significantly enhanced antibacterial and anticancer activities; effective against MRSA. nih.gov |
Correlation of Structural Features with Biological Activities
Bioinformatic Analysis of Ranatuerin-2 Family Sequences
Bioinformatics is a field that uses computational tools to analyze large biological datasets, such as DNA and protein sequences. For this compound, bioinformatic analysis of the broader ranatuerin-2 peptide family provides insights into its evolutionary origins, conserved structural features, and diversity. oregonstate.edunih.gov
By comparing the amino acid sequences of ranatuerin-2 peptides from different frog species, researchers can identify conserved regions and variable regions. nih.gov The precursor proteins for these peptides typically consist of a signal peptide, an acidic spacer region, and the mature peptide at the C-terminus. nih.gov Sequence alignments show that while the signal peptide and the processing sites are often conserved, the sequence of the mature peptide can be quite diverse among family members. nih.govmdpi.com
A characteristic feature of many ranatuerin-2 peptides is the C-terminal cyclic heptapeptide (B1575542) domain, known as the "Rana box," formed by a disulfide bond between two cysteine residues. nih.govmdpi.com However, the function of this domain is not fully understood and can vary between different peptide families. nih.gov Bioinformatic analyses, combined with experimental studies, have shown that this domain is not always essential for the antibacterial activity of ranatuerin-2 peptides. mdpi.com
Phylogenetic analysis, which studies the evolutionary relationships between different sequences, can help classify newly discovered peptides and understand how the diversity of these defense molecules has evolved. oregonstate.edumdpi.com The ranatuerin-2 family is one of several AMP families found in Ranidae frogs, and bioinformatic studies help to delineate these families and understand their distribution across different species. nih.govmdpi.com
| Peptide Name | Species of Origin | Mature Peptide Sequence |
|---|---|---|
| This compound | Lithobates catesbeianus (American bullfrog) | Not specified in search results |
| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
| Ranatuerin-2CSa | Rana cascadae (Cascades frog) | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC |
| Ranatuerin-2N | Pelophylax nigromaculatus | Sequence aligned in study, specific sequence not provided in snippet. mdpi.com |
| Ranatuerin-2 from R. sakuraii | Rana sakuraii | GLLDAIKDTAQNLFANVLDKIKCKFTKC |
Homology Search and Sequence Alignment (e.g., BLAST, UniProt)
Homology searching is a foundational computational method used to identify sequences with shared ancestry. For this compound, this process typically begins with its known amino acid sequence, which is used as a query to search against comprehensive protein sequence databases.
The Basic Local Alignment Search Tool (BLAST) is a primary tool for this purpose, enabling researchers to compare a query sequence against a database to find similar sequences, or homologs. ebi.ac.uk A BLAST search using the this compound sequence (UniProt ID: P82878) against the UniProtKB/Swiss-Prot database reveals other members of the ranatuerin family. ebi.ac.ukuniprot.org UniProt is a high-quality, manually annotated, and non-redundant protein sequence database that provides a wealth of information on protein function, classification, and structure. ebi.ac.uknih.gov
A typical homology search for this compound would involve the following steps:
Inputting the 31-amino-acid sequence of this compound (GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP) into the BLASTp (protein-protein BLAST) interface.
Executing the search against databases such as UniProtKB/Swiss-Prot or the non-redundant protein sequences (nr) database from NCBI. molbiol-tools.ca
Analyzing the results, which consist of a list of "hits" ranked by similarity. The similarity score (S) and the Expectation value (E-value) are key metrics; a lower E-value indicates a more statistically significant match.
This process identifies numerous orthologs (homologs in different species) and paralogs (homologs within the same species) of this compound. Sequence alignment tools, such as Clustal Omega, are then used to arrange these sequences to identify regions of similarity and divergence, which can be indicative of conserved functional domains and evolutionary relationships. For instance, searches identify Ranatuerin-2Cb, also from Lithobates clamitans, as well as other Ranatuerin-2 variants from different frog species. nih.gov
| Peptide Variant | Organism | UniProt Accession | Sequence |
|---|---|---|---|
| This compound | Lithobates clamitans (Green frog) | P82878 | GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP |
| Ranatuerin-2Cb | Lithobates clamitans (Green frog) | P82879 | GLFLDTLKGLAGKLLQGLKCIKAGCKP |
| Ranatuerin-2 | Lithobates catesbeianus (American bullfrog) | P82742 | GLFLDTLKGAAKDILNKLKGIGAALKCKITGCKTP |
| Ranatuerin-2La | Lithobates latrans (Gabilan Mountains frog) | P82828 | GLFLDTLKGAAKDVAGKLLDGLKCKIAGCKP |
| Ranatuerin-2B | Lithobates berlandieri (Rio Grande leopard frog) | P82840 | GLFLDTLKGAAKDVAGKLLDGLKCKITGCKP |
Phylogenetic Analysis of Ranatuerin-2 Variants across Species
Phylogenetic analysis uses the molecular data from sequence alignments to infer the evolutionary history and relationships between different species or genes. mdpi.com The amino acid sequences of antimicrobial peptides like the ranatuerins have proven to be valuable molecular markers for clarifying the classification and evolutionary pathways of Ranid frogs. nih.govresearchgate.net
By comparing the sequences of Ranatuerin-2 orthologs from various frog species, researchers can construct phylogenetic trees. These trees graphically depict the evolutionary relationships, where branch lengths can represent the degree of genetic divergence. mdpi.com Studies have shown that the Ranatuerin-2 gene is expressed across many members of the Amerana group of frogs. researchgate.net Cladistic analysis based on the amino acid sequences of these peptides helps to group species into distinct clades, or branches, that share a common ancestor. researchgate.net
This type of analysis has been instrumental in resolving conflicting phylogenetic hypotheses that have arisen from studies using other markers, such as mitochondrial DNA. nih.gov For example, phylogenetic trees constructed using ranatuerin sequences have provided strong support for phylogenies previously inferred from allozyme data. nih.gov The study of ranatuerin loci has also revealed evidence of selective pressures, such as selective sweeps, where a beneficial mutation spreads rapidly through a population, indicating the peptide's important role in the frog's innate immune defense. nih.gov The distribution and sequence variations of Ranatuerin-2 peptides across the Aquarana species group have similarly been used to support sister-group relationships, such as between R. heckscheri and R. grylio, and a close relationship between R. okaloosae and R. clamitans. researchgate.net
| Frog Species Group | Species Example | Significance of Ranatuerin-2 Analysis |
|---|---|---|
| Aquarana | Rana (Lithobates) clamitans | Helps define close phylogenetic relationships, for instance, between L. okaloosae and L. clamitans. researchgate.net |
| Amerana | Rana (Lithobates) cascadae | Used to construct clades that are distinct from other species groups. researchgate.net |
| Leopard Frogs | Rana (Lithobates) pipiens | Aids in resolving conflicting phylogenies and reveals adaptive evolution at ranatuerin loci. nih.gov |
Computational Prediction of Target Interactions
While experimental methods are required for confirmation, computational approaches provide a powerful first step in predicting how an antimicrobial peptide like this compound interacts with its microbial targets. These predictions are crucial for understanding its mechanism of action and for guiding the design of novel peptides with enhanced activity. nih.govmdpi.com
The primary mechanism for many AMPs involves interaction with and disruption of microbial cell membranes. mdpi.com Computational models leverage the known physicochemical properties of this compound to predict its propensity for such interactions. Key features used in these predictions include:
Amino Acid Composition: The prevalence of cationic residues (Lysine - K) and hydrophobic residues (Glycine - G, Leucine - L, Alanine - A) is critical.
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, which can be predicted by modeling its secondary structure (e.g., an α-helix), is a hallmark of membrane-active peptides.
Modern approaches often employ machine learning algorithms, such as random forests and support vector machines (SVMs), trained on large databases of known AMPs and their targets. nih.govmdpi.com These algorithms can predict the likelihood of a peptide having antibacterial or antifungal activity and even its potential to interact with specific cellular components. frontiersin.org For this compound, its known activity against Gram-positive bacteria, Gram-negative bacteria, and fungi aligns with computational predictions for broad-spectrum AMPs that target cell membranes. uniprot.orgfrontiersin.org These predictive tools can help limit the search space for experimental studies and accelerate the discovery of how these peptides function at a molecular level. nih.gov
Potential Research Applications and Future Directions
Ranatuerin-2Ca as a Research Tool and Biological Probe
The fundamental properties of this compound, particularly its ability to interact with and disrupt cell membranes, position it as a potential tool for investigating complex biological processes.
Like other ranatuerins, this compound is known to possess antibacterial and antifungal properties, with activity documented against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govuniprot.org The primary mechanism for this activity in many AMPs is the permeabilization of microbial cell membranes. mdpi.com This process can be harnessed to study the biophysical and biochemical intricacies of membrane integrity and disruption.
Ranatuerin peptides are believed to form amphipathic α-helical structures that interact with the lipid bilayers of cell membranes, leading to the formation of pores or other disruptive effects that compromise the osmotic balance of the cell. google.com Research on ranatuerin analogs, such as Ranatuerin-2AW, has shown that they kill bacteria with high efficiency through membrane disruption. uniprot.orgmdpi.com this compound could, therefore, be employed as a molecular probe in model membrane systems, such as lipid vesicles or monolayers, to investigate:
The specific lipid compositions that favor peptide binding and insertion.
The kinetics and concentration-dependence of pore formation.
The structural changes induced in the lipid bilayer upon peptide interaction.
These studies would not only elucidate the precise mechanism of this compound but also contribute to a broader understanding of membrane dynamics and the physical chemistry of lipid-protein interactions.
The interaction of AMPs with cell surfaces is not limited to simple membrane disruption; it can also trigger specific cellular signaling cascades. While direct research on this compound's signaling effects is not yet available, studies on related peptides offer compelling directions for future investigation.
For instance, the ranatuerin peptide Ranatuerin-2PLx has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This process involves the activation of specific intracellular pathways, such as the caspase cascade. nih.gov Future research could explore whether this compound can similarly activate apoptotic pathways in cancer cells, potentially by interacting with specific membrane receptors or by causing mitochondrial membrane disruption, which is a key event in intrinsic apoptosis.
Furthermore, another related peptide, Ranatuerin-2CBd, has demonstrated the ability to stimulate insulin (B600854) release from pancreatic β-cells without compromising the integrity of the plasma membrane. nih.gov This suggests an interaction with specific cell surface receptors or ion channels that modulate insulin secretion. Investigating whether this compound possesses similar capabilities could open avenues for its use as a probe in endocrinological research, particularly in the study of diabetes and metabolic signaling.
Studying Membrane Permeabilization Processes
Exploration of Novel Biological Activities
The known functions of AMPs are continually expanding. While the antimicrobial and anticancer properties of the ranatuerin family are established, there is significant potential for discovering other biological roles for this compound. nih.govimrpress.com
The functional diversity of amphibian skin peptides is vast, with many exhibiting hormonal or neuropeptide-like activities. imrpress.com As mentioned, the insulin-releasing activity of Ranatuerin-2CBd is a prime example of a function beyond pathogen killing. nih.gov This discovery prompts the hypothesis that this compound could also possess unique bioactivities. Future research should screen this compound against a wide array of biological targets and assays to uncover potential roles in:
Neuromodulation: Amphibian skin is a known source of peptides that act on the nervous system.
Wound Healing: Some AMPs have been shown to promote cell proliferation and tissue repair.
Antiviral Activity: The membrane-disrupting capabilities of these peptides could be effective against enveloped viruses.
A comprehensive peptidomic analysis of the skin secretions of Lithobates clamitans has already identified a suite of peptides alongside this compound, suggesting a complex chemical defense system with potentially multifaceted biological effects. nih.gov
A growing body of evidence indicates that many AMPs are not just simple antibiotics but also function as immunomodulatory agents, helping to shape the host's immune response. nih.gov These peptides can act as chemokines, recruit immune cells, and modulate the production of cytokines. imrpress.com
It is plausible that this compound could have such immunomodulatory functions. Research in this area would involve studying its effects on various immune cells, such as macrophages, neutrophils, and lymphocytes. Key questions to address include:
Does this compound attract immune cells to the site of infection?
Does it influence the production of pro-inflammatory or anti-inflammatory cytokines?
Can it enhance the pathogen-clearing capabilities of phagocytic cells?
Uncovering such immunomodulatory roles would significantly broaden the potential therapeutic applications of this compound and its derivatives.
Beyond Antimicrobial and Anti-Cancer Properties
Development of Improved Peptide Design Principles
The study of naturally occurring peptides like this compound and its homologs provides critical insights for the rational design of new therapeutic agents with enhanced efficacy and reduced toxicity.
Structure-activity relationship (SAR) studies on ranatuerin peptides have already yielded valuable design principles. For example, research on Ranatuerin-2AW and its analogs has demonstrated that it is possible to optimize antibacterial and anticancer activities by modifying the peptide's cationicity and hydrophobicity. mdpi.com Specifically, substituting certain amino acids to increase the net positive charge and hydrophobicity led to a variant with significantly improved bioactivity. mdpi.com
Conversely, these studies also explore the role of specific structural motifs. The "Rana box," a disulfide-bridged loop at the C-terminus of many ranatuerin peptides, has been a focus of such research. nih.gov Studies on Ranatuerin-2PLx showed that removing this loop drastically reduced its biological activity. nih.gov However, research on Ranatuerin-2AW suggested that for antibacterial purposes, the Rana box and the disulfide bridge might be dispensable, allowing for the design of simpler, linear peptides. mdpi.com
By synthesizing and testing analogs of this compound with specific amino acid substitutions, truncations, or modifications like C-terminal amidation, researchers can systematically probe how these changes affect its biological functions. mdpi.com This approach will not only refine our understanding of this compound itself but also contribute to the development of general principles for designing peptides with tailored activities, be it for fighting multi-drug resistant bacteria, targeting cancer cells, or modulating the immune system.
The table below summarizes key ranatuerin peptides and their analogs that inform the potential research directions for this compound.
| Peptide/Analog | Source/Origin | Key Research Findings | Reference(s) |
| This compound | Lithobates clamitans (Green frog) | Identified with antibacterial and antifungal activity. | nih.govuniprot.org |
| Ranatuerin-2PLx | Rana palustris (Pickerel frog) | Exhibits antiproliferative effects on cancer cells through apoptosis; the "Rana box" is crucial for its activity. | nih.gov |
| Ranatuerin-2CBd | Lithobates catesbeianus (Bullfrog) | Potent insulin-releasing activity without causing plasma membrane damage. | nih.gov |
| Ranatuerin-2AW | Amolops wuyiensis (Wuyi torrent frog) | The disulfide bridge and Rana box were found to be dispensable for its antibacterial activity. | uniprot.orgmdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | Designed analog of Ranatuerin-2AW | Enhanced cationicity and hydrophobicity led to significantly optimized antibacterial and anticancer activities. | mdpi.com |
Optimization of Activity and Selectivity through Rational Design
Rational design involves the targeted modification of a peptide's sequence to enhance its desirable properties while minimizing undesirable ones. For ranatuerin-family peptides, this approach focuses on improving antimicrobial or anticancer potency and selectivity. mdpi.com Key strategies include altering physicochemical parameters such as net charge, hydrophobicity, and helicity to improve interactions with microbial or cancer cell membranes. mdpi.com
Recent studies on ranatuerin analogues demonstrate the success of this approach. For example, in a study on ranatuerin-2-AW (R2AW), a peptide from the Wuyi torrent frog, researchers created several analogues. mdpi.comnih.gov One variant, [Lys4,19, Leu20]R2AW(1-22)-NH2, was designed by removing the "Rana box" domain and substituting specific amino acids to increase its positive charge (cationicity) and hydrophobicity. mdpi.comnih.gov This rationally designed peptide exhibited remarkably optimized antibacterial and anticancer activities compared to the parent molecule. mdpi.comnih.gov Similarly, research on ranatuerin-2Pb led to the creation of a truncated and amidated analogue, RPb, which retained broad-spectrum antimicrobial activity while its counterpart, RPa, lost activity against several microbes. nih.gov These findings underscore that targeted modifications, including truncation and amino acid substitution, are effective strategies for enhancing the bioactivity of ranatuerin-2 (B1576050) peptides. mdpi.comnih.gov
Strategies for Overcoming Biological Challenges (e.g., Proteolytic Stability)
A significant hurdle for the therapeutic development of peptides is their susceptibility to degradation by proteases in the body. nih.gov This poor proteolytic stability limits their bioavailability and half-life. mdpi.com Several strategies are being explored to overcome this challenge for antimicrobial peptides (AMPs). These include sequence modification, such as the incorporation of unnatural D-amino acids instead of the naturally occurring L-amino acids, which makes the peptide resistant to standard proteases. nih.govgoogle.com
Integration with Emerging Research Fields
The application of this compound and its analogues is expanding through integration with cutting-edge scientific disciplines that offer novel tools for delivery and design.
Nanotechnology provides innovative solutions for delivering peptide-based therapeutics. fundsforngos.org Nanocarriers such as liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles can be functionalized to carry peptides like ranatuerins. mdpi.com This approach addresses several challenges by improving the solubility and stability of the peptides and enabling controlled release at a target site. fundsforngos.org By functionalizing nanoparticles with targeting ligands, researchers can direct these peptide-loaded carriers to specific tissues or cells, such as tumors, thereby maximizing therapeutic impact while minimizing off-target effects. mdpi.comdiversatechnologies.com In research models, nanotechnology platforms allow for the precise investigation of a peptide's action, overcoming biological barriers and ensuring the therapeutic agent reaches its intended destination. researchgate.net
Synthetic biology offers powerful tools for creating entirely new peptides not found in nature. De novo design leverages computational methods, including machine learning and artificial intelligence, to generate peptide sequences with desired functions. nih.govembopress.org For instance, recurrent neural networks (RNNs) have been successfully used to design novel antimicrobial peptides from scratch; in one project, 40 out of 58 computationally generated sequences showed antimicrobial activity. nih.gov Advanced frameworks like AlphaDesign use models such as AlphaFold to generate and validate novel protein structures with controllable conformations and interactions. embopress.org These in silico approaches allow scientists to explore a vast sequence space beyond what evolution has produced, paving the way for the creation of highly optimized ranatuerin-like peptides with enhanced stability, selectivity, and potency. nih.govembopress.org
Nanotechnology for Peptide Delivery in Research Models
Unresolved Questions and Academic Research Challenges
Despite advancements, fundamental questions regarding the structure-function relationships of ranatuerin peptides remain.
The "Rana box" is a conserved C-terminal domain featuring a disulfide-bridged loop, found in many amphibian antimicrobial peptide families, including ranatuerin-2. nih.govmdpi.com However, its precise function remains ambiguous and appears to vary significantly across different peptides. mdpi.comnih.gov In some cases, the Rana box is crucial for biological activity. For the peptide ranatuerin-2PLx, the absence of this loop or the loss of its cationic charge was found to significantly reduce its antimicrobial and anticancer effects. nih.gov
Detailed Understanding of Intracellular Mechanisms
While the primary mechanism of action for many antimicrobial peptides (AMPs), including those in the ranatuerin family, involves the disruption of the microbial cell membrane, there is growing evidence suggesting that they may also exert their effects through interactions with intracellular targets. imrpress.commdpi.comnih.gov This dual-action potential makes them promising candidates for overcoming multidrug-resistant bacteria. mdpi.com
The intracellular activity of these peptides is predicated on their ability to first translocate across the bacterial membrane without causing immediate lysis. Once inside the cytoplasm, they can interfere with essential cellular processes. Proposed intracellular targets for various AMPs include nucleic acids (DNA and RNA) and proteins involved in critical metabolic pathways, protein synthesis, and cell wall synthesis. mdpi.comnih.gov
For instance, some AMPs are known to bind to DNA and interfere with replication and transcription. Others can inhibit protein synthesis by targeting ribosomal subunits. mdpi.com The specific intracellular targets and mechanisms of this compound have not been fully elucidated and remain an active area of research. However, studies on related peptides, such as buforin II, have shown that they can translocate across the membrane and bind to DNA and RNA, ultimately leading to cell death. mdpi.com This suggests that ranatuerin peptides could have similar intracellular modes of action.
Understanding the precise intracellular pathways affected by this compound is crucial for the rational design of more potent and specific therapeutic agents. By identifying the specific molecular targets, researchers can modify the peptide structure to enhance its interaction with these targets, potentially leading to improved efficacy and reduced off-target effects. nih.govnih.gov
Future research in this area will likely involve advanced techniques to identify the binding partners of this compound within the bacterial cell. This could include pull-down assays coupled with mass spectrometry to identify proteins that interact with the peptide, as well as transcriptomic and proteomic analyses to understand the global cellular response to peptide treatment. Elucidating these mechanisms will provide a more complete picture of how this compound and other ranatuerin peptides exert their antimicrobial effects.
Comprehensive Biodiversity and Functional Characterization of Ranatuerin-2 Peptides
The Ranatuerin-2 family of peptides represents a diverse group of antimicrobial agents found in the skin secretions of various frog species, primarily from the genus Rana. nih.govresearchgate.net This biodiversity is a result of multiple gene duplication events, leading to a wide array of peptides with variations in their amino acid sequences. researchgate.net While they share a conserved structural motif, including a C-terminal cyclic domain, the primary structures are often poorly conserved. mdpi.comnih.gov
This molecular heterogeneity is not just a matter of academic interest; it has significant implications for the functional properties of these peptides. researchgate.net Different members of the Ranatuerin-2 family exhibit varying degrees of antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netgoogle.com For example, some ranatuerin-2 peptides show potent activity against Staphylococcus aureus and Escherichia coli, while others may be more effective against other pathogens. nih.govpdbj.org
The functional differences among ranatuerin-2 peptides are often attributed to variations in their physicochemical properties, such as net positive charge and hydrophobicity. mdpi.comvulcanchem.com These properties are critical for their initial interaction with and disruption of microbial membranes. vulcanchem.com For instance, increasing the cationicity and hydrophobicity of a ranatuerin-2 peptide through amino acid substitutions has been shown to significantly enhance its antimicrobial and anticancer activities. nih.govmdpi.com
A key structural feature of most ranatuerin-2 peptides is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com The role of this Rana box in the biological activity of these peptides is a subject of ongoing investigation and appears to vary among different peptide families. nih.govmdpi.com In some cases, removal or disruption of the Rana box leads to a decrease in antimicrobial activity, suggesting it is crucial for maintaining the peptide's structure and function. nih.gov However, in other instances, the absence of the disulfide bridge or the entire Rana box does not significantly impact antibacterial activity, indicating it may be dispensable for this particular function in some ranatuerin-2 peptides. mdpi.com
The comprehensive characterization of the vast biodiversity within the Ranatuerin-2 family is essential for drug discovery and development. By systematically isolating, sequencing, and functionally testing new ranatuerin-2 peptides from different frog species, researchers can identify novel candidates with superior therapeutic potential. This approach, combined with the targeted modification of known sequences, offers a powerful strategy for developing new anti-infective and anticancer agents. nih.govmdpi.com
Comparative Antimicrobial Activity of Ranatuerin-2 Peptides
| Peptide | Source Organism | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Ranatuerin-2PLx | Rana (Odorrana) versabilis | Staphylococcus aureus | Not specified | nih.gov |
| Ranatuerin-2PLx | Rana (Odorrana) versabilis | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 µM | nih.gov |
| Ranatuerin-2AW | Amolops wuyiensis | Staphylococcus aureus | 32 µM | mdpi.com |
| Ranatuerin-2AW | Amolops wuyiensis | Escherichia coli | 32 µM | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Synthetic Analog | Staphylococcus aureus | 2-8 µM | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Synthetic Analog | Escherichia coli | 2-8 µM | mdpi.com |
| Ranatuerin-2CSa | Rana cascadae | Escherichia coli | 5 µM | pdbj.org |
| Ranatuerin-2CSa | Rana cascadae | Staphylococcus aureus | 10 µM | pdbj.org |
Conclusion and Outlook for Fundamental Ranatuerin 2ca Research
Summary of Key Academic Contributions and Insights
Ranatuerin-2Ca is a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of various frog species. imrpress.comnih.gov Initially identified in the green frog, Lithobates clamitans, this compound is a 31-amino acid peptide with the sequence GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP. uniprot.org A key structural feature is the "Rana box," a cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bond between two cysteine residues. uniprot.orgnih.gov This structural motif is common to many peptides in the ranatuerin-2 family. nih.gov
The primary mechanism of action for ranatuerin-2 peptides is the disruption of microbial cell membranes. vulcanchem.com Their cationic and amphipathic properties allow them to preferentially interact with the negatively charged components of bacterial membranes, leading to changes in membrane fluidity and permeability, and ultimately cell death. smolecule.comgoogle.com This direct action on the cell membrane is a hallmark of many AMPs and is thought to be a reason for their effectiveness against multidrug-resistant bacteria. imrpress.comvulcanchem.com
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. uniprot.orggoogle.com This wide range of activity makes it a subject of interest for the development of new anti-infective agents. imrpress.com
Key academic contributions have also focused on structure-activity relationship studies of ranatuerin-2 peptides. For instance, research on analogues of other ranatuerin-2 peptides has shown that modifications such as amino acid substitutions to increase cationicity and hydrophobicity can significantly enhance antibacterial and even anticancer activities. nih.govvulcanchem.com Furthermore, studies on truncated versions of related peptides, where the Rana box is removed, have indicated that this domain may not be essential for the antibacterial activity of all ranatuerin-2 peptides. nih.govnih.gov
Future Research Trajectories and Collaborative Opportunities
The existing body of research on this compound and its related peptides opens up several promising avenues for future investigation and collaboration.
Future Research Trajectories:
Mechanism of Action Studies: While membrane disruption is the primary proposed mechanism, further detailed studies are needed to elucidate the precise molecular interactions of this compound with bacterial membranes. Advanced techniques such as solid-state NMR and molecular dynamics simulations could provide deeper insights into its conformational changes upon membrane binding. smolecule.com
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound sequence could lead to the design of analogues with improved potency, selectivity, and stability. nih.gov This includes exploring the role of specific amino acid residues and the significance of the Rana box in its biological activity.
Anti-biofilm Activity: Investigating the efficacy of this compound against bacterial biofilms is a critical next step, as biofilms are a major challenge in clinical settings. vulcanchem.com
In Vivo Efficacy and Preclinical Development: Moving from in vitro studies to in vivo models is essential to evaluate the therapeutic potential of this compound. This would involve assessing its efficacy in animal models of infection. nih.govnih.gov
Exploration of Other Biological Activities: Beyond its antimicrobial properties, this compound and its analogues could be screened for other potential therapeutic applications, such as anticancer or immunomodulatory activities, which have been observed in other ranatuerin peptides. nih.govnih.gov
Collaborative Opportunities:
Interdisciplinary Research: Collaborations between peptide chemists, microbiologists, structural biologists, and pharmacologists will be crucial for a comprehensive understanding and development of this compound.
Academic-Industry Partnerships: Partnering with pharmaceutical and biotechnology companies can accelerate the translation of fundamental research findings into clinical applications.
International Research Consortia: Given that ranatuerin peptides are found in various frog species globally, international collaborations could facilitate the discovery and characterization of novel ranatuerin peptides and promote a global understanding of their biodiversity and therapeutic potential. imrpress.com
The study of this compound and its family of peptides continues to be a dynamic field with significant potential for addressing the growing challenge of antimicrobial resistance. Future research and collaborative efforts will be instrumental in unlocking the full therapeutic promise of these natural compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
